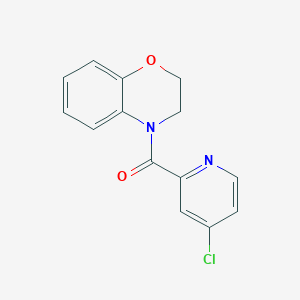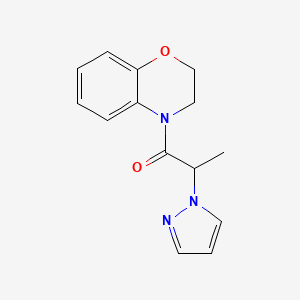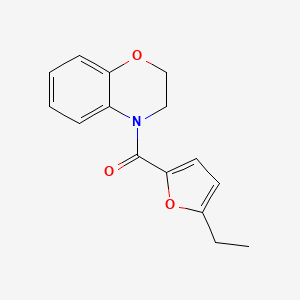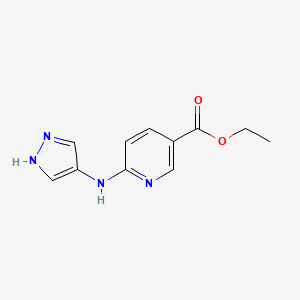
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTS is a thioether derivative of ketamine, a well-known anesthetic drug.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential as an anesthetic agent and as a treatment for depression and anxiety disorders. In agriculture, this compound has been shown to have insecticidal properties and may be useful in pest control. In material science, this compound has been studied for its potential as a precursor for the synthesis of novel materials.
Wirkmechanismus
The exact mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. This compound may also modulate the activity of other neurotransmitter systems such as the serotonin and dopamine systems.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It may also have anxiolytic and antidepressant effects. This compound has been shown to have insecticidal properties and may be toxic to certain insects. In addition, this compound may have applications in the synthesis of novel materials due to its unique chemical structure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one in lab experiments is its relatively simple synthesis method. This compound is also stable and easy to handle. However, one limitation is the lack of information on the long-term effects of this compound on human health. More research is needed to fully understand the potential risks associated with the use of this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to study its potential as an anesthetic agent and as a treatment for depression and anxiety disorders. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and material science.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have neuroprotective effects, insecticidal properties, and potential applications in material science. However, more research is needed to fully understand its mechanism of action and potential risks associated with its use.
Synthesemethoden
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one can be synthesized through the reaction of 2,2-dimethyl-4-morpholinylpropan-1-one with methylsulfinyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 96-98°C. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2)8-11(5-6-13-10)9(12)4-7-14-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJNXGKFHAJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CCSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
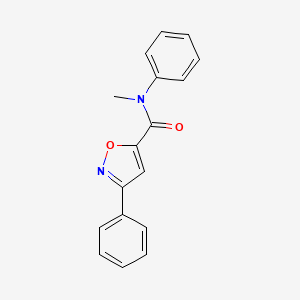
![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)

